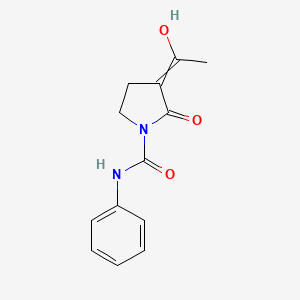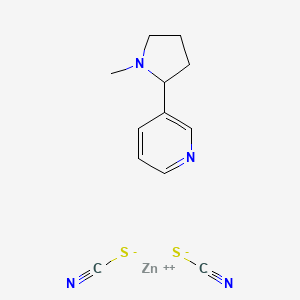stannane CAS No. 62720-33-6](/img/structure/B14509233.png)
Bis[(butan-2-yl)oxy](dimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(butan-2-yl)oxystannane is an organotin compound characterized by the presence of tin (Sn) bonded to two butan-2-yl groups and two methoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butan-2-yl)oxystannane typically involves the reaction of dimethyltin dichloride with butan-2-ol in the presence of a base. The reaction proceeds as follows:
(CH3)2SnCl2+2C4H9OH→(CH3)2Sn(OC4H9)2+2HCl
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of Bis(butan-2-yl)oxystannane may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(butan-2-yl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO₂) are formed.
Reduction: Lower oxidation state tin compounds are produced.
Substitution: New organotin compounds with different alkyl or aryl groups are synthesized.
Applications De Recherche Scientifique
Bis(butan-2-yl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical properties.
Mécanisme D'action
The mechanism of action of Bis(butan-2-yl)oxystannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethyl-2,5-dimethylhexanoyl)oxystannane
- Trimethoxyphenylsilane
Uniqueness
Bis(butan-2-yl)oxystannane is unique due to its specific alkyl groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62720-33-6 |
|---|---|
Formule moléculaire |
C10H24O2Sn |
Poids moléculaire |
295.01 g/mol |
Nom IUPAC |
di(butan-2-yloxy)-dimethylstannane |
InChI |
InChI=1S/2C4H9O.2CH3.Sn/c2*1-3-4(2)5;;;/h2*4H,3H2,1-2H3;2*1H3;/q2*-1;;;+2 |
Clé InChI |
VAGAJGGJFYCRFK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Sn](C)(C)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


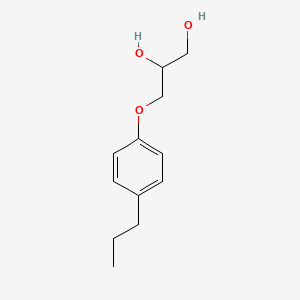
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
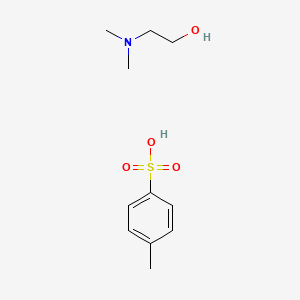
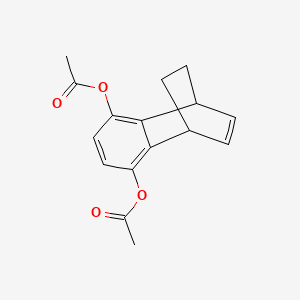
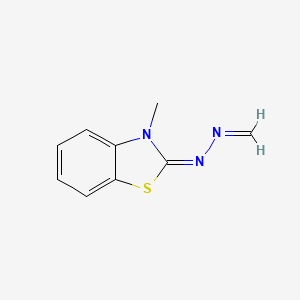
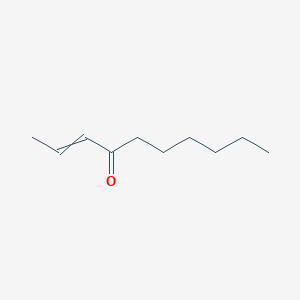
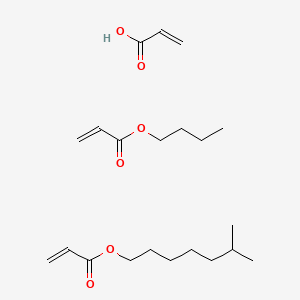
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)

![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
